molecular formula C12H12ClF3N2O2 B6622586 N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide

N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B6622586
M. Wt: 308.68 g/mol
InChI Key: LPWWFQIBWLRICK-ZCFIWIBFSA-N
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Description

N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a chlorinated benzamide moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzamide Core: The starting material, 3-chloro-5-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

    Amidation: The acid chloride is then reacted with N-methylamine to form N-methyl-3-chloro-5-(trifluoromethyl)benzamide.

    Introduction of the Amino Group: The benzamide is then subjected to a reaction with ®-alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the amino group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Research: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methylbenzamide: Lacks the trifluoromethyl group.

    N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.

Properties

IUPAC Name

N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2/c1-6(10(17)19)18(2)11(20)7-3-8(12(14,15)16)5-9(13)4-7/h3-6H,1-2H3,(H2,17,19)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWWFQIBWLRICK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N(C)C(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)N(C)C(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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